2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6OS/c1-11-5-7-12(8-6-11)19-14(23)10-24-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQGGPRLCGAWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known for their multidirectional biological activity
Mode of Action
It’s known that 1,2,4-triazole derivatives can interact with various biological targets, leading to a range of effects . The exact interaction of STL452637 with its targets and the resulting changes would require further investigation.
Biochemical Pathways
1,2,4-triazole derivatives are known to have significant antibacterial, antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, and anxiolytic activities
Result of Action
Given the known activities of 1,2,4-triazole derivatives , it can be inferred that STL452637 may have a range of effects at the molecular and cellular level
Biological Activity
The compound 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide , a derivative of the 1,2,4-triazole family, has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological efficacy, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
This compound features a triazole ring substituted with an amino group and a pyridine moiety. The molecular formula is , and its crystal structure has been elucidated through X-ray diffraction techniques. Key crystallographic data include:
| Parameter | Value |
|---|---|
| Space Group | Pbca |
| a (Å) | 9.7864(2) |
| b (Å) | 15.5709(3) |
| c (Å) | 18.7774(4) |
| Volume (ų) | 2861.36(10) |
| Z | 8 |
The bond lengths and angles within the molecule are consistent with typical values observed in similar triazole derivatives, indicating stable molecular geometry .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties , particularly against various bacterial strains. Studies have shown that triazole derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with nucleic acid synthesis or cell wall integrity.
A comparative study of related compounds indicated that those with electron-donating groups exhibited enhanced antimicrobial activity. For instance, compounds containing methyl groups at specific positions on the phenyl ring demonstrated improved efficacy against bacterial strains compared to their halogenated counterparts .
Anticancer Activity
The anticancer potential of this compound was evaluated against the HepG2 liver cancer cell line using the MTT assay. The results indicated a dose-dependent cytotoxic effect :
| Compound | IC50 (µg/mL) |
|---|---|
| 6d | 13.004 |
| 6b | 15.500 |
| 6f | 20.000 |
| Control | >100 |
The structure-activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhances anticancer activity. Compounds with methyl substitutions exhibited lower IC50 values, indicating higher potency against cancer cells .
Case Studies
- Synthesis and Evaluation : A study synthesized several derivatives of triazole-thiol compounds and evaluated their anticancer effects against HepG2 cells. Among these, the most potent derivative was identified as having two methyl groups at ortho and meta positions on the aryl ring, which correlated with enhanced anti-proliferative activity .
- Antimicrobial Screening : Another research effort focused on the synthesis of various triazole derivatives and their antimicrobial screening against Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity for several compounds, highlighting the importance of structural modifications in enhancing biological activity .
Scientific Research Applications
Chemical Structure and Synthesis
The molecular structure of this compound features a triazole ring linked to a pyridine moiety and an acetamide group. The synthesis typically involves multi-step reactions that can include:
- Formation of the Triazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
- Thioether Linkage : Incorporating sulfur into the structure through reactions with sulfanylating agents.
- Acylation : Finalizing the structure by acylating with arylacetyl chlorides.
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity, often employing techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy for product verification.
Antifungal Properties
Research has indicated that triazole derivatives exhibit significant antifungal activity. For instance, compounds similar to 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide have shown efficacy against various Candida species. A study demonstrated that certain derivatives displayed greater antifungal potency than fluconazole, with minimum inhibitory concentrations (MICs) as low as 25 µg/mL against Candida albicans .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties as well. Triazoles are known to interfere with bacterial cell wall synthesis and have been studied for their effectiveness against resistant strains. The presence of the pyridine group may enhance its interaction with bacterial enzymes, leading to increased antibacterial efficacy .
Anticancer Potential
Emerging studies have explored the anticancer activities of triazole derivatives. For example, similar compounds have shown promising results in inhibiting growth in various cancer cell lines, including those from breast and lung cancers. The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth .
Future Research Directions
Given the promising biological activities exhibited by this compound and its analogs, future research should focus on:
- In Vivo Studies : Evaluating the therapeutic efficacy and safety profiles in animal models.
- Mechanistic Studies : Elucidating the precise biochemical pathways influenced by this compound.
- Structure–Activity Relationship (SAR) : Investigating how variations in chemical structure affect biological activity.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine (-NH2) on the triazole ring undergoes nucleophilic substitution under mild acidic or basic conditions, enabling functionalization with electrophiles such as alkyl halides or acyl chlorides.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Alkylation | CH3I, K2CO3, DMF, 60°C, 6 hours | Methylation at the amino group | |
| Acylation | AcCl, pyridine, RT, 12 hours | Acetylated triazole derivative |
These reactions are critical for modifying the compound’s solubility and bioactivity. For example, alkylation enhances lipophilicity, while acylation stabilizes the amine against oxidation.
Oxidation of the Sulfanyl Group
The sulfanyl (-S-) bridge is susceptible to oxidation, forming sulfoxide (-SO-) or sulfone (-SO2-) derivatives depending on reaction conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H2O2 (30%) | Acetic acid, 50°C, 3 hours | Sulfoxide derivative | |
| KMnO4 | H2SO4, 70°C, 2 hours | Sulfone derivative |
Oxidation alters electronic properties and hydrogen-bonding capacity, influencing interactions with biological targets like enzymes.
Hydrolysis of the Acetamide Moiety
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.
| Hydrolysis Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux, 8 hours | Free carboxylic acid + aniline | |
| Basic (NaOH) | 2M NaOH, ethanol, 70°C, 5 hours | Sodium carboxylate + 4-methylaniline |
Hydrolysis is pivotal for prodrug activation or metabolite studies in pharmacological research .
Coupling Reactions via the Pyridinyl Group
The pyridin-2-yl substituent participates in metal-catalyzed cross-coupling reactions, enabling structural diversification.
| Reaction Type | Catalysts/Conditions | Outcome | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF/H2O, 80°C | Biaryl derivatives | |
| Buchwald-Hartwig | Pd2(dba)3, Xantphos, toluene, 100°C | Amination at the pyridine ring |
These reactions expand the compound’s utility in medicinal chemistry by introducing pharmacophores or fluorophores .
Cyclization Reactions
Under thermal or catalytic conditions, intramolecular cyclization occurs, forming fused heterocyclic systems.
| Conditions | Reagents | Product | Reference |
|---|---|---|---|
| PPA, 120°C, 4 hours | Polyphosphoric acid (PPA) | Triazolo-pyridine fused ring system | |
| CuI, DMF, 100°C | Copper iodide | Thiadiazole-triazole hybrid |
Cyclization enhances structural rigidity, potentially improving target selectivity .
Electrophilic Aromatic Substitution
The electron-rich pyridine and triazole rings undergo halogenation or nitration.
| Reaction Type | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Bromination | Br2, FeBr3, CH2Cl2, 0°C, 2 hours | Brominated pyridine derivative | |
| Nitration | HNO3/H2SO4, 0°C, 1 hour | Nitro-substituted triazole |
These modifications are employed to tune electronic properties for structure-activity relationship (SAR) studies .
Key Mechanistic Insights
-
The amino group ’s nucleophilicity is modulated by the adjacent triazole ring, which stabilizes transition states during substitution.
-
Sulfanyl oxidation follows a radical mechanism in acidic media but proceeds via polar intermediates under basic conditions.
-
Hydrolysis kinetics of the acetamide group depend on steric hindrance from the 4-methylphenyl substituent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-{[4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide?
- Methodology : The compound is synthesized via a multi-step process:
Alkylation : React 4-amino-5-(pyridin-2-yl)-1,2,4-triazole-3-thione with N-(4-methylphenyl)-α-chloroacetamide in the presence of KOH to form the sulfanyl intermediate .
Paal-Knorr Condensation : Modify the 4-amino group of the triazole ring with a pyrolium fragment to enhance solubility or stability .
- Key Considerations : Use anhydrous conditions for alkylation to avoid hydrolysis. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). Typical yields range from 65–75% .
Q. How is the compound structurally characterized, and what analytical techniques are critical?
- Techniques :
- 1H/13C NMR : Confirm the presence of pyridinyl protons (δ 8.5–9.0 ppm) and methyl groups in the acetamide moiety (δ 2.3 ppm) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 394.12 [M+H]+) .
- Elemental Analysis : Ensure purity (>95%) by matching C, H, N percentages to theoretical values .
- Data Interpretation : Cross-reference spectral data with analogous triazole-acetamide derivatives to resolve ambiguities in substituent positioning .
Q. What in vivo models are used to evaluate anti-exudative activity, and how are results quantified?
- Edema Reduction : Measured via plethysmometry at 1, 3, and 6 hours post-administration.
- Histopathology : Assess leukocyte infiltration and vascular permeability in tissue samples .
Advanced Research Questions
Q. How do structural modifications (e.g., pyridinyl vs. furanyl substituents) influence anti-exudative activity?
- SAR Insights :
- Pyridinyl vs. Furanyl : Pyridinyl derivatives show 20–30% higher activity due to enhanced π-π stacking with inflammatory targets (e.g., COX-2) .
- Substituent Position : 2-Pyridinyl (vs. 3- or 4-) optimizes steric compatibility with enzyme active sites .
Q. What computational strategies predict binding affinity to inflammatory targets?
- Approach :
Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .
DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gap) influencing reactivity .
- Validation : Correlate docking scores (ΔG ≤ -8.0 kcal/mol) with in vivo efficacy to prioritize analogs for synthesis .
Q. How can contradictions in biological data (e.g., variable efficacy across studies) be resolved?
- Root Causes :
- Dose-Dependent Effects : Non-linear responses at >100 mg/kg due to off-target interactions .
- Model Limitations : Formalin-induced edema may not fully replicate chronic inflammation pathways .
- Mitigation :
- Dose-Response Curves : Use 4–5 dose levels to identify optimal ranges.
- Multi-Model Validation : Test in carrageenan-induced edema or LPS-stimulated macrophages .
Q. What formulation challenges arise due to the compound’s physicochemical properties?
- Issues :
- Solubility : LogP ~2.5 limits aqueous solubility (<0.1 mg/mL).
- Stability : Susceptibility to oxidation at the sulfanyl group under humid conditions .
- Solutions :
- Co-Solvents : Use PEG-400 or cyclodextrins to enhance bioavailability.
- Lyophilization : Prepare stable lyophilized powders for long-term storage .
Q. Are there unexplored therapeutic applications beyond anti-exudative activity?
- Potential Targets :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
